molecular formula C19H19Cl2FN4O B2534715 4-[[6-氯-3-(4-氯-2-氟苄基)-2-甲基咪唑并[1,2-b]哒嗪-8-基]甲基]吗啉 CAS No. 1229236-85-4

4-[[6-氯-3-(4-氯-2-氟苄基)-2-甲基咪唑并[1,2-b]哒嗪-8-基]甲基]吗啉

货号 B2534715
CAS 编号: 1229236-85-4
分子量: 409.29
InChI 键: HINYAGKLTKBNMH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine (CAS# 1229236-85-4) is a research chemical with a molecular weight of 409.28 g/mol and the empirical formula C19H19Cl2FN4O . It is a morpholine derivative containing a complex heterocyclic structure.


Synthesis Analysis

    Introduction of the Chloro and Fluoro Substituents : The chloro and fluoro substituents are introduced using appropriate chlorination and fluorination reactions. For example, 4-chloro-3-fluorobenzyl alcohol can serve as a precursor for these substituents .

Molecular Structure Analysis

The molecular structure of 4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine consists of a fused imidazo[1,2-b]pyridazin-8-yl ring system, a chloro-substituted benzyl group, and a morpholine ring. The chloro and fluoro substituents enhance its reactivity and pharmacological properties .

科学研究应用

G 蛋白偶联受体调节

  • GPR39 激动剂:Sato 等人(2016 年)发现激酶抑制剂(包括与所讨论化合物结构类似的化合物)作为新型 GPR39 激动剂。他们的研究揭示了锌作为小分子诱导的 GPR39 激活的变构增强剂的意外作用,这可能会将潜在激酶脱靶效应扩展到包括研究不足的 G 蛋白偶联受体 (Sato, Huang, Kroeze, & Roth, 2016)

抗菌和抗氧化活性

  • 苯并咪唑衍生物:Menteşe 等人(2015 年)合成了一系列含有吗啉环的苯并咪唑衍生物,它们表现出 α-葡萄糖苷酶抑制、抗菌和抗氧化活性。这些发现表明在管理糖尿病和细菌感染方面具有潜在应用 (Menteşe, Ülker, & Kahveci, 2015)

抗真菌特性

  • 苯并咪唑基氰基酮肟醚:Qu 等人(2015 年)研究了一系列含有吗啉部分的苯并咪唑-2-基氰基酮肟醚,它们显示出比多菌灵更高的抗真菌活性。这表明在农业和制药抗真菌产品中具有潜在应用 (Qu, Li, Xing, & Jiang, 2015)

促胃动力药

  • 促胃动力活性:Kato 等人(1992 年)合成了与 4-[[6-氯-3-(4-氯-2-氟苄基)-2-甲基咪唑并[1,2-b]哒嗪-8-基]甲基]吗啉结构相关的化合物,该化合物显示出有效的体内胃排空活性。这些化合物对于开发新的促胃动力药可能很有价值 (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992)

帕金森病的显像剂

  • PET 显像剂:Wang 等人(2017 年)合成了一种化合物,可作为帕金森病的 PET 显像剂,展示了吗啉衍生物在诊断应用中的多功能性 (Wang, Gao, Xu, & Zheng, 2017)

属性

IUPAC Name

4-[[6-chloro-3-[(4-chloro-2-fluorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2FN4O/c1-12-17(8-13-2-3-15(20)10-16(13)22)26-19(23-12)14(9-18(21)24-26)11-25-4-6-27-7-5-25/h2-3,9-10H,4-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINYAGKLTKBNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C(=CC(=N2)Cl)CN3CCOCC3)CC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine

Synthesis routes and methods

Procedure details

Combine (4-chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanol (0.4 g, 0.94 mmol), 1,2-dichloroethane (25 mL), triethylsilane (0.45 mL, 3 equiv.), and trifluoroacetic acid (0.57 mL, 8 equiv.) in a round bottom flask and place under nitrogen. Heat at 70° C. overnight. Concentrate reaction in vacuo. Load onto a Varian MegaElut® 10 gram SCX ion exchange cartridge (prewashed with methanol). Elute with methanol to remove non-basic impurities. Elute with 2 M ammonia in methanol. Concentrate in vacuo to give the title compound (0.36 g, 94%). LCMS (4 min)=409.0, 411.0, M+1.
Name
(4-chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanol
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0.45 mL
Type
reactant
Reaction Step Three
Quantity
0.57 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
94%

Citations

For This Compound
3
Citations
JJ Douglas, KP Cole… - The Journal of Organic …, 2014 - ACS Publications
We report a detailed investigation into the application of visible light-mediated photocatalysis to a challenging bond construction in a complex pharmaceutical target. The optimized …
Number of citations: 89 pubs.acs.org
AN Campbell, KP Cole, JR Martinelli… - … Process Research & …, 2013 - ACS Publications
The development of an alternative synthetic route to a functionalized imidazopyridazine which strategically streamlines the synthesis and avoids a number of problematic reagents is …
Number of citations: 22 pubs.acs.org
D Mitchell, KP Cole, PM Pollock… - … Process Research & …, 2012 - ACS Publications
The route selection and process research and development of a practical synthesis for JAK2 inhibitor LY2784544 is described. The first-generation synthesis route, similar to that used …
Number of citations: 44 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。